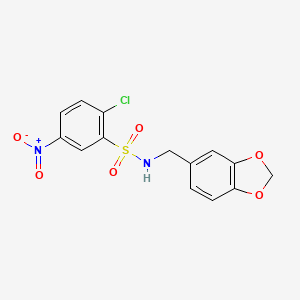

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-nitrobenzenesulfonamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-chloro-5-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to a sulfonamide moiety. The sulfonamide group is substituted with a 2-chloro-5-nitrobenzene ring, conferring distinct electronic and steric properties. This compound is structurally analogous to bioactive sulfonamides, which are known for their roles in enzyme inhibition and anticancer activity . Its synthesis typically involves reactions of chloroacetamide intermediates with heteroaryl thiols or sulfonyl chlorides under basic conditions, as seen in related compounds .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O6S/c15-11-3-2-10(17(18)19)6-14(11)24(20,21)16-7-9-1-4-12-13(5-9)23-8-22-12/h1-6,16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTIMXLDNIPDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities. They have been synthesized and evaluated for their anticancer activity against various cancer cell lines.

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-nitrobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxole moiety and a nitro group, which are thought to contribute to its biological activity. The IUPAC name reflects its complex structure, which can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H12ClN3O5S |

| Molecular Weight | 357.78 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors, leading to various therapeutic effects:

- Enzyme Inhibition : The chloro group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- DNA Interaction : The nitro group may facilitate binding to DNA, affecting transcription and replication processes.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. For instance, a study evaluated the effects of nitro-substituted compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) and normal lung fibroblasts (MRC-5). The results indicated:

- IC50 Values : Compounds showed varying levels of cytotoxicity across different cell lines.

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | High |

| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | Significant |

The findings suggest that while these compounds are effective against cancer cells, they also exhibit moderate toxicity towards normal cells, indicating a need for further optimization to enhance selectivity and reduce side effects .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have shown antimicrobial properties. The presence of the nitro group is often linked to enhanced antibacterial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Case Studies

A notable case study involved the synthesis of various derivatives of benzodioxole-based compounds. These derivatives were screened for their biological activities:

- Antitumor Screening : A series of compounds were tested against multiple cancer cell lines using both 2D and 3D culture systems.

- Cytotoxicity Assessment : The cytotoxic effects on normal lung fibroblast cells were also evaluated to assess the selectivity of the compounds.

The results indicated that while some compounds displayed high antitumor activity in vitro, they also affected normal cells, necessitating further structural modifications for improved therapeutic profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s unique features arise from the combination of the benzodioxole group and the chloro-nitrobenzenesulfonamide moiety. Key structural analogs include:

*Calculated based on C₁₄H₁₂ClN₂O₆S.

- Electron-Withdrawing vs.

- Benzodioxole Contribution : The methylenedioxyphenyl group enhances lipophilicity and may influence membrane permeability, similar to capsaicin analogs .

Physicochemical Properties

- Solubility: The nitro and chloro groups reduce aqueous solubility compared to amino-substituted analogs (e.g., ), necessitating formulation adjustments for bioavailability.

- Stability : The electron-deficient aromatic ring may increase susceptibility to nucleophilic attack, requiring stability studies under physiological conditions.

Critical Analysis of Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.